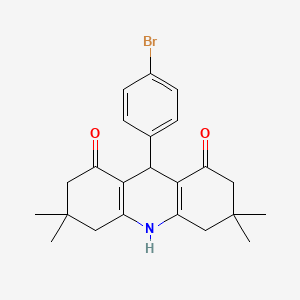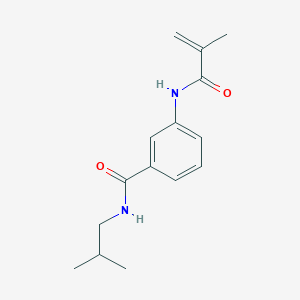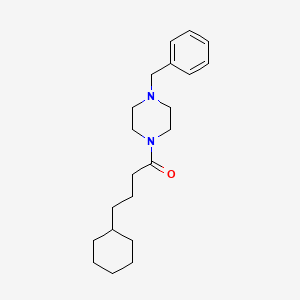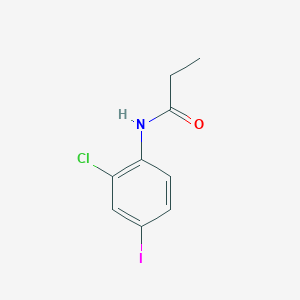![molecular formula C18H19N3O4 B5718320 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide works by activating PPARδ, which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased expression of genes involved in oxidative metabolism, leading to increased energy production and improved endurance. It also leads to reduced expression of genes involved in inflammation and glycolysis, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, including increased endurance, improved insulin sensitivity, reduced inflammation, and potential anti-tumor effects. It has also been shown to increase the expression of genes involved in oxidative metabolism and reduce the expression of genes involved in glycolysis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has several advantages for lab experiments, including its selective activation of PPARδ and its potential applications in various fields. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, including further studies on its potential applications in exercise physiology, metabolic disorders, and cancer research. There is also a need for further studies on its toxicity and potential side effects. Additionally, there is a need for the development of more selective PPARδ agonists with fewer potential side effects.
Synthesemethoden
The synthesis of 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide involves the reaction of 4-chlorophenoxyacetic acid with 4-nitrophenol in the presence of thionyl chloride to obtain the corresponding acid chloride. This is then reacted with 4-(1-pyrrolidinyl)aniline to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been studied for its potential applications in various fields, including exercise physiology, metabolic disorders, and cancer research. In exercise physiology, it has been shown to enhance endurance by increasing the expression of genes involved in oxidative metabolism and reducing the expression of genes involved in glycolysis. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation. In cancer research, it has been studied for its potential anti-tumor effects.
Eigenschaften
IUPAC Name |
2-(4-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(13-25-17-9-7-16(8-10-17)21(23)24)19-14-3-5-15(6-4-14)20-11-1-2-12-20/h3-10H,1-2,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKHKLXLFDFHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)




![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)